6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-4-11-7-5-6-8-17(11)13-9-12(14-3)15-10(2)16-13/h9,11H,4-8H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQWSACHBMVVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

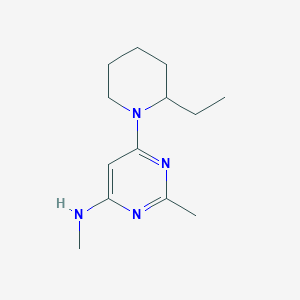

Chemical Structure

The compound belongs to the class of pyrimidine derivatives and features a 2-ethylpiperidine moiety which may influence its pharmacokinetic properties. The chemical structure can be represented as follows:

This compound acts primarily as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK4/6. These kinases play crucial roles in cell cycle regulation and are often overactive in various cancers. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound in various cancer models. For instance, in xenograft models involving MCF-7 (breast cancer), Colo-205 (colorectal cancer), and A549 (lung cancer) cell lines, the compound exhibited potent tumor growth inhibition with low toxicity profiles. The IC50 values reported for CDK4/6 inhibition were approximately 0.710 nM for CDK4 and 1.10 nM for CDK6, indicating high selectivity over other kinases .

| Cancer Cell Line | IC50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 0.710 | 85 |

| Colo-205 | 1.10 | 78 |

| A549 | 0.900 | 82 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate that the compound achieves peak plasma concentrations within 1 hour post-administration, with a half-life suitable for therapeutic dosing regimens.

Case Studies

In a notable case study involving a patient with advanced breast cancer, treatment with this compound led to a significant reduction in tumor size after four weeks of therapy. The patient experienced manageable side effects, primarily mild gastrointestinal disturbances .

Another study investigated the combination therapy of this compound with traditional chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines compared to monotherapy .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine have been investigated for their efficacy in treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. These compounds act as muscarinic receptor antagonists, which may help alleviate cognitive deficits associated with these conditions .

Case Study:

A study highlighted in patent literature demonstrated that derivatives of this compound exhibited promising results in preclinical models for cognitive enhancement and neuroprotection. The findings suggest that these compounds could potentially modulate neurotransmitter systems involved in memory and learning .

Anticancer Activity

Another area of interest is the anticancer properties of this compound. Research has shown that pyrimidine derivatives can inhibit various cancer cell lines by interfering with cellular signaling pathways. The specific mechanism often involves the inhibition of key enzymes involved in cancer proliferation and survival .

Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell cycle progression |

| Compound B | A549 (Lung Cancer) | 3.5 | Induction of apoptosis |

| This compound | HeLa (Cervical Cancer) | 4.8 | Inhibition of signal transduction pathways |

Structure-Activity Relationship (SAR) Studies

The compound has been a subject of extensive SAR studies, which aim to optimize its pharmacological properties. Modifications to the piperidine and pyrimidine moieties have been shown to enhance selectivity and potency against targeted receptors .

Key Findings from SAR Studies:

- Substituents on the piperidine ring can significantly affect the binding affinity to muscarinic receptors.

- Alterations in the pyrimidine structure can lead to improved solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

*Calculated based on formula C₁₃H₂₃N₅.

†Estimated from analogous structures.

Detailed Analysis

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring in the target compound with a piperazine moiety (e.g., 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine ) introduces an additional nitrogen atom, increasing polarity and solubility. Piperazine derivatives are common in kinase inhibitors (e.g., imatinib analogs) due to their ability to form stable salt bridges. However, the ethyl group on the piperidine in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Substituent Position and Electronic Effects

- Amino vs. Ethyl on Piperidine: The 4-aminopiperidine analog introduces a primary amine, enabling hydrogen bonding with biological targets like proteases or GPCRs. In contrast, the 2-ethyl group in the target compound likely contributes to hydrophobic interactions without significantly altering basicity.

- Pyrimidine Substituents : The dimethylamine at position 4 in the target compound (vs. a chloro group in ) provides electron-donating effects, stabilizing the pyrimidine ring and enhancing nucleophilic reactivity.

Application Contexts

- Pharmaceuticals: Amino-substituted piperidines (e.g., ) are explored for antimicrobial activity, while ethylpiperazines (e.g., ) are common in oncology.

- Material Science : Planar pyrimidine derivatives (e.g., ) are used in coordination polymers, though the target compound’s ethyl group may hinder crystallinity.

Preparation Methods

Reaction Scheme Summary:

- 2-chloro-4,6-dimethylpyrimidine + 2-ethylpiperidine → this compound

This method benefits from:

- Mild reaction conditions.

- High selectivity for the 6-position substitution.

- Eco-friendly solvents such as ethanol.

- Microwave irradiation to improve yield and reduce reaction time.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful technique in the synthesis of substituted pyrimidines. It enhances the reaction kinetics by rapidly heating the reaction mixture and improving the interaction of polar reagents and intermediates with microwaves.

- Effectiveness: MW-assisted synthesis of anilinopyrimidines (structurally related compounds) demonstrated yields up to 90%, significantly higher than conventional heating.

- Mechanism: MW irradiation increases the polarity and polarizability of transition states and intermediates, promoting efficient nucleophilic substitution.

- Environmental Impact: Use of ethanol as solvent under MW conditions aligns with green chemistry principles, reducing hazardous waste and energy consumption.

Data Table: Comparative Yields and Conditions of Pyrimidine Amine Synthesis

| Method | Starting Material | Amine Nucleophile | Solvent | Heating Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Conventional reflux | 2-chloro-4,6-dimethylpyrimidine | 2-ethylpiperidine | Ethanol | Reflux (72 h) | 72 hours | 68 | Lower yield, longer time |

| Microwave-assisted substitution | 2-chloro-4,6-dimethylpyrimidine | 2-ethylpiperidine | Ethanol | Microwave irradiation | Minutes | 90 | Higher yield, eco-friendly solvent |

| Cyclization of guanidine + β-diketone | Guanidine derivatives + β-diketones | Alkyl amines | Various | Reflux or heating | Hours | Moderate | More complex, harsher conditions |

| Transition metal-free cross-coupling | Halogenated pyrimidines | Amines | Various | Heating | Hours | Variable | Catalyst-free but longer reactions |

Research Findings and Practical Implications

- Microwave-assisted nucleophilic substitution on halogenated pyrimidines is the most efficient and practical method for synthesizing This compound , offering superior yields and reduced reaction times.

- The choice of solvent and reaction conditions plays a crucial role in optimizing yield and environmental impact; ethanol and PEG-200 are preferred eco-friendly solvents.

- Conventional heating methods yield significantly less product and require longer reaction times, making them less favorable for scale-up.

- Alternative synthetic routes are less direct and often involve multiple steps or harsher conditions, reducing their practicality for this compound.

Q & A

Q. How can researchers optimize the synthesis of 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine to achieve high yields and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with pyrimidine or piperidine precursors. Key steps include:

- Nucleophilic substitution to introduce the 2-ethylpiperidine moiety, using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .

- Methylation of the pyrimidine ring at the 2- and 4-positions using methylating agents like methyl iodide in the presence of a base .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure compound.

- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of pyrimidine to ethyl halide) and temperature (60–80°C for 12–24 hours) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for N-CH₃, δ 1.3 ppm for 2-ethylpiperidine CH₂) and aromatic pyrimidine protons (δ 8.0–8.5 ppm) .

- HRMS : Confirm molecular formula (C₁₃H₂₂N₄) with exact mass matching theoretical values (e.g., m/z 258.18 [M+H]⁺) .

- Crystallography :

- Single-crystal X-ray diffraction using SHELX programs for structure solution and refinement. ORTEP-3 or WinGX can visualize the 3D structure .

- Key metrics: Bond angles (e.g., 120° for pyrimidine ring), torsion angles (e.g., 2-ethylpiperidine orientation), and hydrogen-bonding networks .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using spectrophotometric assays (e.g., Ellman’s method for AChE inhibition at 412 nm) .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .

- Dose-Response Curves : Use 8–10 concentrations in triplicate to ensure reproducibility.

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with structurally similar active/inactive compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ).

- Cross-Validation : Replicate assays in independent labs and compare with published data on analogous pyrimidines (e.g., 6-methyl-2-phenyl derivatives ).

Q. What advanced spectroscopic techniques can elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and immobilized proteins .

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins (e.g., kinases) upon ligand binding .

- Fluorescence Quenching : Assess binding affinity (Kd) using tryptophan fluorescence in target enzymes .

Q. How should computational modeling be integrated into the study of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to analyze stability of interactions (e.g., piperidine ring orientation in binding pockets) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity against related targets (e.g., kinase inhibitors) .

- Pharmacophore Mapping : Align active/inactive analogs to identify critical features (e.g., pyrimidine ring and ethylpiperidine group) using MOE or Schrödinger .

Q. What experimental designs are recommended for studying the compound’s environmental fate and toxicity?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F test to measure mineralization rates in activated sludge .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour exposure to determine LC₅₀ .

- Algal Growth Inhibition : 72-hour assay with Chlorella vulgaris .

- Long-Term Stability : Monitor degradation under UV light (λ = 254 nm) and varying pH (3–9) using LC-MS .

Data Analysis and Reporting

Q. How can researchers address crystallographic disorder in the 2-ethylpiperidine moiety during refinement?

- Methodological Answer :

- SHELXL Refinement : Use PART instructions to model disordered groups and apply restraints (e.g., SIMU, DELU) .

- Twinned Data : Test for twinning (e.g., PLATON TWIN) and refine using HKLF5 format in SHELXL .

- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and ADPs for anomalous thermal motion .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ .

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (e.g., different bacterial strains) .

- Principal Component Analysis (PCA) : Cluster compounds based on bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.